HOPO hydrate manganese

Description

Significance of Manganese in Bioinorganic and Catalytic Chemistry

Manganese (Mn) is an essential trace element vital for all living organisms, playing a critical role in a multitude of biological processes. numberanalytics.com As a transition metal, it can exist in various oxidation states, with Mn(II), Mn(III), and Mn(IV) being the most relevant in the aqueous environment of a cell. numberanalytics.comportlandpress.com The d⁵ electronic configuration of Mn(II) makes it thermodynamically stable. portlandpress.com

In Bioinorganic Chemistry:

Enzyme Cofactor: Manganese is a crucial cofactor for numerous enzymes involved in essential metabolic pathways. numberanalytics.comportlandpress.com These manganese-dependent enzymes participate in a wide array of biochemical reactions, including hydrolysis, oxidation-reduction, and other metabolic processes. numberanalytics.com

Antioxidant Defense: Mn(II) is a key component of manganese superoxide (B77818) dismutase (MnSOD), an enzyme that protects cells from oxidative damage by converting superoxide radicals into less harmful molecules. numberanalytics.com

Photosynthesis: Manganese is indispensable for photosynthesis, specifically in the oxygen-evolving complex (OEC) of photosystem II, where it facilitates the oxidation of water to produce oxygen. numberanalytics.comdrpress.org

Neurotransmission: It is also involved in the complex processes of neurotransmission. numberanalytics.com

In Catalytic Chemistry:

Versatile Catalyst: Manganese catalysts are valued for their low cost, low toxicity, good catalytic effect, and environmental friendliness. alfachemic.comnih.gov They can catalyze a wide range of organic reactions. alfachemic.com

Oxidation Reactions: Manganese oxides, particularly MnO₂, are highly effective catalysts for the oxidation of various compounds, including volatile organic compounds. alfachemic.comchemtradeasia.sg They are also used in the selective oxidation of alcohols in organic synthesis. chemtradeasia.sg

C-H Bond Activation: Manganese-catalyzed C-H bond activation has emerged as a powerful tool in organic synthesis due to its cost-effectiveness and selectivity. alfachemic.com

Coupling Reactions: Manganese catalysts can facilitate various coupling reactions, such as the Suzuki cross-coupling reaction. alfachemic.com

Redox Activity: The ability of manganese to exist in multiple oxidation states and its strong redox activity make it a highly effective component in selective and energy-efficient catalytic processes. nih.govrsc.org

Rationale for Investigating Hydroxypyridinone Hydrate (B1144303) Manganese Complexes

The investigation of hydroxypyridinone (HOPO) hydrate manganese complexes is driven by the unique and complementary properties of both the HOPO ligands and the manganese ion. High-spin Mn(II) complexes are generally kinetically labile and less stable than other divalent first transition series metal complexes due to the absence of ligand field stabilization energy. nih.gov Therefore, the selection of a suitable chelator that forms a highly inert complex with Mn(II) is crucial. nih.gov

The rationale for this specific focus includes:

Thermodynamic Stability: The design of chelators for manganese must consider the thermodynamic stability of the resulting complex. acs.org HOPO ligands, with their strong affinity for hard metal ions like Mn(II), offer a promising platform for creating stable complexes. rsc.orgnih.gov The polydentate nature of many HOPO-based chelators further enhances stability through the chelate effect. rsc.org

Kinetic Inertness: For applications such as in vivo imaging, the kinetic inertness of the manganese complex is paramount to prevent the release of the metal ion. nih.gov The structural rigidity that can be engineered into HOPO ligands can contribute to the kinetic inertness of the manganese complex. acs.org

Mimicking Biological Systems: Studying manganese complexes with biologically relevant ligands like HOPOs provides insights into the coordination chemistry of manganese in biological systems. acs.org This can aid in understanding the mechanisms of manganese-dependent enzymes and developing therapeutic agents.

Catalytic Applications: The versatile catalytic activity of manganese can be tuned by the coordinating ligand. chinesechemsoc.org HOPO ligands can influence the redox potential and reactivity of the manganese center, potentially leading to the development of novel and efficient catalysts for a variety of chemical transformations.

Scope of Research: Current Advancements and Challenges in Manganese-HOPO Systems

The study of manganese-HOPO systems is a burgeoning area of research with significant advancements and ongoing challenges.

Current Advancements:

Synthesis of Novel Ligands: Researchers are actively designing and synthesizing new multidentate HOPO ligands with tailored properties for specific applications. kcl.ac.ukresearchgate.netacs.org This includes the development of tetradentate, hexadentate, and octadentate chelators to achieve high stability and selectivity for manganese. kcl.ac.ukresearchgate.netacs.org

Characterization of Complexes: A variety of spectroscopic and analytical techniques are being employed to characterize the structure, stability, and properties of manganese-HOPO complexes. rsc.orgscispace.comrsc.org This includes X-ray crystallography, potentiometric titrations, and cyclic voltammetry. nih.govscispace.comrsc.org

Applications in Imaging: There is growing interest in using manganese-HOPO complexes as contrast agents for magnetic resonance imaging (MRI) and for positron emission tomography (PET) imaging using manganese radioisotopes like ⁵²Mn. nih.govacs.org

Decorporation Agents: The strong chelating ability of HOPO ligands for metal ions has led to their investigation as potential decorporation agents for harmful radionuclides, a field where understanding their interaction with essential metals like manganese is crucial. mdpi.comacs.orgacs.orgmdpi.comresearchgate.net

Challenges:

Achieving High Kinetic Inertness: A primary challenge is the design of HOPO ligands that form Mn(II) complexes with sufficient kinetic inertness to prevent dissociation in biological systems. nih.gov While thermodynamic stability is important, it does not always correlate with kinetic inertness. acs.orgrsc.org

Selectivity over Other Biometals: HOPO ligands must exhibit high selectivity for manganese over other essential divalent metal ions present in the body, such as zinc(II) and calcium(II), to avoid disrupting normal biological functions. mdpi.com

Understanding Structure-Activity Relationships: Further research is needed to fully elucidate the relationship between the structure of the HOPO ligand and the properties of the resulting manganese complex. This includes understanding how modifications to the ligand backbone and substituent groups affect stability, inertness, and reactivity.

In Vivo Stability and Biodistribution: For biomedical applications, it is critical to assess the in vivo stability and biodistribution of manganese-HOPO complexes to ensure they reach their target and are cleared from the body effectively. nih.gov

| Ligand | log KMnL |

|---|---|

| PYAN | 16.12 ± 0.04 |

| CHXPYAN | 16.63 ± 0.05 |

| EDTA | 13.8 |

| 18-ane-N₆ | 13.0 |

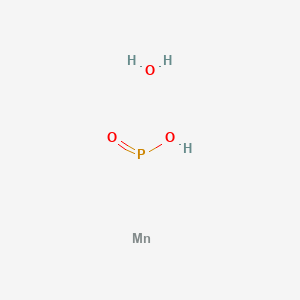

Properties

Molecular Formula |

H3MnO3P |

|---|---|

Molecular Weight |

136.934 g/mol |

IUPAC Name |

manganese;phosphenous acid;hydrate |

InChI |

InChI=1S/Mn.HO2P.H2O/c;1-3-2;/h;(H,1,2);1H2 |

InChI Key |

RHCDTQSNAYSQCR-UHFFFAOYSA-N |

Canonical SMILES |

O.OP=O.[Mn] |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxypyridinone Manganese Coordination Compounds

Ligand Synthesis Strategies for Tailored Hydroxypyridinone Architectures

The foundation of a functional hydroxypyridinone-manganese complex lies in the thoughtful design and synthesis of the HOPO ligand itself. Researchers have devised numerous strategies to create ligands with specific denticity, functional groups, and structural scaffolds to fine-tune the properties of the final manganese complex.

Synthesis of Bidentate and Multidentate Hydroxypyridinone Ligands

The versatility of hydroxypyridinone chemistry allows for the construction of both simple bidentate ligands and more complex multidentate architectures. Bidentate HOPO ligands, such as derivatives of 3-hydroxy-4-pyridinone, are fundamental building blocks that can coordinate to a metal center. researchgate.net The synthesis of these ligands often starts from readily available precursors like maltol (B134687) or kojic acid. kcl.ac.uk For instance, the conversion of a pyran-4-one to a 3,4-HOPO can be achieved by reaction with an amine. kcl.ac.uk

To enhance the stability and chelation efficiency, multiple bidentate HOPO units can be incorporated into a single molecule to create multidentate ligands. nih.gov Tetradentate, hexadentate, and octadentate chelators have been successfully synthesized. researchgate.net These higher-denticity ligands are crucial for effectively sequestering metal ions. nih.gov The synthetic approach for these multidentate ligands typically involves linking individual HOPO units through a central scaffold. For example, a tripodal acid can be used to conjugate three bidentate HOPO ligands, resulting in a hexadentate chelator. rsc.org

The following table provides an overview of representative bidentate and multidentate HOPO ligands and their synthetic precursors.

| Ligand Type | Example Ligand | Common Precursor(s) | Reference(s) |

| Bidentate | Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) | Maltol | researchgate.net |

| Bidentate | 3-hydroxy-2-methyl-4(1H)-pyridinone | Maltol | nih.gov |

| Hexadentate | Tris-3-hydroxy-4-pyridinone tripodal ligand | 3-hydroxy-4-pyridinone derivative, Tripodal acid | rsc.org |

| Octadentate | 3,4,3-LI(1,2-HOPO) | Spermine, 1,2-HOPO derivative | rsc.orgnih.gov |

Functionalization of Hydroxypyridinone Ligands for Enhanced Coordination Properties

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the hydroxyl groups, which in turn affects the stability of the metal complex. researchgate.net The synthesis of 2-substituted and 5-substituted 3-hydroxy-4-pyridinones has been explored to this end. kcl.ac.uk Mannich reactions and aldol (B89426) reactions are common methods to introduce substituents at the 2-position. kcl.ac.uk The 5-position can be functionalized through bromination followed by substitution with other groups. researchgate.net

Furthermore, functional groups can be introduced to serve as linkers for conjugation to other molecules or surfaces. For example, amino-functionalized HOPO ligands have been synthesized to enable their incorporation into polymeric networks via active ester chemistry. nih.govacs.org This approach allows for the creation of materials with a high density of metal-chelating sites. nih.gov

Key functionalization strategies and their impact on ligand properties are summarized in the table below.

| Functionalization Strategy | Position on Ring | Effect on Properties | Synthetic Method | Reference(s) |

| Alkylation | 1-position (N) | Modifies solubility and steric hindrance | Reaction with alkyl halides | kcl.ac.uk |

| Hydroxymethylation | 2-position | Provides a site for further conjugation | Mannich reaction, Pyridine N-oxide intermediate | kcl.ac.uk |

| Halogenation | 5-position | Alters electronic properties and provides a handle for further substitution | Bromination | researchgate.net |

| Amination | Various | Enables covalent attachment to polymers and other scaffolds | Multi-step synthesis from maltol or kojic acid | nih.govacs.org |

Development of Polymeric or Solid-Supported Hydroxypyridinone Scaffolds

For applications in areas such as metal ion remediation and catalysis, immobilizing HOPO ligands on solid supports or incorporating them into polymeric structures offers significant advantages. semanticscholar.orgescholarship.org Polymeric and solid-supported HOPO scaffolds can exhibit enhanced stability and reusability. researchgate.net

One approach involves the copolymerization of a monomeric HOPO chelator with other monomers. For example, a hexadentate HOPO monomer has been copolymerized with 2-hydroxyethyl acrylate (B77674) to produce a polymeric iron chelator. researchgate.net Another strategy is to functionalize existing polymers or solid supports with HOPO ligands. nih.gov For instance, sepharose and silica (B1680970) have been functionalized with N-alkylamine-3,4-HP's to create sorbing agents for hard metal ions. researchgate.net These materials have shown high resistance to decomposition under acidic conditions, highlighting their potential for repeated use. researchgate.net

The development of bio-inspired metal-ligand networks is another promising area. nih.govacs.org By incorporating HOPO moieties into materials like PEG-acrylate based networks, it is possible to create multifunctional materials with tunable mechanical, magnetic, and fluorescent properties upon metal chelation. acs.orgescholarship.org

Approaches to Manganese Complexation with Hydroxypyridinone Ligands

Once the desired hydroxypyridinone ligand has been synthesized, the next critical step is the formation of the manganese complex. Several synthetic routes can be employed, each with its own advantages and suitability depending on the specific ligand and the desired complex.

Direct Metal-Ligand Coordination Synthesis Routes

The most straightforward method for preparing manganese-hydroxypyridinone complexes is through direct coordination. This typically involves reacting a manganese salt, such as manganese(II) chloride or manganese(II) acetate (B1210297), with the hydroxypyridinone ligand in a suitable solvent. researchgate.netresearchgate.net The reaction conditions, including pH, temperature, and stoichiometry, are crucial for obtaining the desired complex in high yield and purity.

For example, the synthesis of manganese(II) β-diketonate complexes with pyridin-4-one ligands has been achieved by reacting a manganese β-diketonate precursor with the pyridin-4-one ligand in a solvent like acetone. semanticscholar.org The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration. The coordination of the manganese center in these complexes is typically octahedral. semanticscholar.org The simplicity of this method makes it widely applicable for a variety of HOPO ligands.

Ligand Exchange and Protolytic Reactions for Manganese(II) Complex Formation

Ligand exchange reactions provide an alternative route to manganese-hydroxypyridinone complexes. kcl.ac.ukresearchgate.net In this approach, a pre-existing manganese complex with labile ligands, such as water in the hexaaquamanganese(II) ion, is treated with the hydroxypyridinone ligand. libretexts.org The HOPO ligand, being a stronger chelator, displaces the original ligands to form a more stable complex. This method can be particularly useful when the direct reaction is slow or leads to side products. The replacement of aqua ligands by other ligands is a well-established phenomenon in coordination chemistry. libretexts.orgchemguide.co.uk

Protolytic reactions are also fundamental to the formation of manganese(II) complexes with hydroxypyridinone ligands. The hydroxyl group of the HOPO ligand is acidic and must be deprotonated to form the anionic species that coordinates to the metal ion. kcl.ac.uk This deprotonation can be achieved by adjusting the pH of the reaction mixture with a base. The reaction of hexaaquamanganese(II) ions with hydroxide (B78521) ions, for example, involves the removal of protons from the coordinated water molecules, leading to the formation of a neutral complex that precipitates. libretexts.org A similar principle applies to the coordination of deprotonated HOPO ligands.

Synthesis of High-Valent Manganese Hydroxypyridinone Species

The synthesis of high-valent manganese hydroxypyridinone (HOPO) species, specifically those involving Mn(III) and Mn(IV), is an area of significant interest due to the potential roles of such complexes in bioinorganic chemistry and catalysis. While the direct synthesis of high-valent manganese-HOPO complexes is not extensively documented in publicly available literature, the synthesis of Mn(II)-HOPO complexes and the oxidation of manganese centers in various ligand environments provide a strong basis for proposed synthetic routes. semanticscholar.orgresearchgate.net

The primary approach to obtaining high-valent manganese-HOPO species would involve the oxidation of a pre-formed Mn(II)-HOPO complex. Manganese(II) complexes with 3-hydroxypyridin-2-one (B1229133) have been synthesized, providing a suitable precursor for subsequent oxidation. semanticscholar.org The oxidation of Mn(II) to Mn(III) or Mn(IV) can be achieved using a variety of chemical oxidants. For instance, the aerobic oxidation of Mn(II) complexes is a common method to access the Mn(III) state. researchgate.net More potent oxidizing agents would be required to achieve the Mn(IV) state.

Another potential route involves the direct reaction of a high-valent manganese precursor with a HOPO ligand. However, the stability of high-valent manganese ions in solution can be challenging, often requiring a strongly coordinating ligand environment to prevent reduction or disproportionation. The synthesis of a Mn(IV)-hydroxide complex, Mn(OH)(ttppc), was achieved through the aerobic oxidation of the Mn(III) precursor in the presence of aqueous HCl, followed by ligand metathesis. nih.govnih.gov This suggests that a similar strategy could be employed for HOPO ligands.

The characterization of these putative high-valent species would rely on a combination of spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing manganese complexes, with the spectral features being highly sensitive to the oxidation state and coordination environment of the manganese center. nih.govnih.gov UV-visible spectroscopy would also be instrumental in monitoring the oxidation process and characterizing the resulting high-valent species.

Table 1: Spectroscopic Data for a Representative High-Valent Manganese Complex

| Complex | Oxidation State | Technique | Key Observations |

|---|---|---|---|

| {Na[MnIIIpoat(OH)]}2 | Mn(III) | EPR | High-spin Mn(III) species |

This table is based on data for a Mn(III)-hydroxido complex and is presented as an example of the characterization data expected for a high-valent manganese-HOPO complex. nih.govnih.gov

Control of Coordination Number and Stereochemistry in Manganese-HOPO Synthesis

The coordination number and stereochemistry of manganese-HOPO complexes are dictated by several factors, including the nature of the HOPO ligand, the oxidation state of the manganese ion, and the reaction conditions. While specific studies on the stereochemical control in manganese-HOPO synthesis are limited, general principles of coordination chemistry provide a framework for understanding and manipulating these aspects. nih.govnih.gov

The denticity of the HOPO ligand is a primary determinant of the coordination number. Bidentate HOPO ligands will typically form tris-chelated octahedral complexes with Mn(II) or Mn(III), resulting in a 1:3 metal-to-ligand ratio. By incorporating HOPO moieties into larger, polydentate scaffolds, it is possible to enforce different coordination numbers and geometries. For example, a hexadentate tripodal ligand incorporating three HOPO units would favor the formation of a 1:1 mononuclear complex with an octahedral geometry.

The stereochemistry of the resulting complex can be influenced by the use of chiral HOPO ligands. The chirality of the ligand can direct the formation of specific stereoisomers of the metal complex. nih.govfigshare.com For octahedral tris-bidentate complexes, the use of a chiral bidentate ligand can lead to the preferential formation of either the Δ or Λ isomer. Furthermore, the ligand architecture can influence the facial (fac) or meridional (mer) arrangement of the ligands around the metal center. nih.gov

The reaction conditions, including the choice of solvent and the presence of ancillary ligands, can also play a role in determining the final structure. Solvents can coordinate to the metal center, influencing the coordination number and potentially being displaced by the HOPO ligand. slu.senih.govrsc.org The presence of other coordinating species can lead to the formation of mixed-ligand complexes with different stereochemical properties.

Table 2: Factors Influencing Coordination in Manganese Complexes

| Factor | Influence on Coordination Number & Stereochemistry | Example |

|---|---|---|

| Ligand Denticity | Determines the number of coordination sites occupied by a single ligand. | A hexadentate ligand can enforce a 1:1 metal-to-ligand ratio and an octahedral geometry. |

| Ligand Chirality | Can lead to the formation of specific stereoisomers (e.g., Δ or Λ). nih.govfigshare.com | Use of a chiral HOPO ligand. |

| Ligand Isomerism | Can result in different reactivities and product formations. nih.gov | Isomers of a bispidine ligand in Mn(IV)=O complexes show different reactivities. nih.gov |

Role of Water in Complex Formation: Hydrate (B1144303) Inclusion and Coordination Sphere

Water can play a crucial role in the formation of manganese-HOPO complexes, acting as a solvent, a ligand, and a participant in hydrogen bonding networks within the crystal lattice. The presence of water can significantly influence the coordination number, geometry, and stability of the resulting complex. nih.govresearchgate.net

In aqueous solutions, water molecules will compete with the HOPO ligand for coordination sites on the manganese ion. The lability of water ligands in the coordination sphere of Mn(II) facilitates their displacement by the chelating HOPO ligand. However, in some cases, water molecules may be retained in the final complex, leading to the formation of hydrated species. researchgate.net For instance, in the crystal structure of a Mn(III) complex with a racemic ligand, two water molecules were found to occupy the axial positions of the octahedral coordination sphere. nih.gov

The solvent environment, particularly the presence of water, can also influence the reaction pathway and the nature of the final product. In the synthesis of manganese coordination polymers, varying the ratio of water in a binary solvent mixture has been shown to result in the formation of different structural motifs, from one-dimensional chains to three-dimensional networks. nih.govrsc.org This highlights the structure-directing role that water can play in the self-assembly of these coordination compounds.

Table 3: Examples of Water's Role in Manganese Coordination Complexes

| Complex Type | Role of Water | Observation |

|---|---|---|

| Hydrated Mn(III) Complex | Coordinated Ligand | Two water molecules occupy axial positions in the octahedral coordination sphere. nih.gov |

| Hydrated Mn(IV) Complex | Water of Hydration | A hydrated Mn(IV) complex with the formula [Mn(L-1)(2)]·0.5H2O was synthesized and characterized. epa.gov |

| Manganese Coordination Polymers | Structure-Directing Agent | Varying the water content in the solvent mixture leads to different dimensionalities of the resulting polymer. nih.govrsc.org |

Structural Elucidation of Hydroxypyridinone Hydrate Manganese Complexes

Single-Crystal X-ray Diffraction Analysis of Manganese(II/III/IV) Hydroxypyridinone Hydrate (B1144303) Complexes

Single-crystal X-ray diffraction is a powerful technique that provides precise information on atomic positions, molecular conformation, and crystal packing in the solid state. mdpi.com Analysis of manganese-HOPO hydrate complexes using this method has revealed detailed insights into their structural characteristics.

The coordination environment around the manganese center in these complexes is highly dependent on the oxidation state of the metal and the nature of the ligands. Studies on various Mn(II) and Mn(III) hydroxypyridinone complexes have identified several coordination geometries.

For instance, the reaction of Mn(II) chloride with two equivalents of 1,2-dimethyl-3-hydroxy-4-pyridinone (DMHP) results in the Mn(III) complex, Mn(DMHP)₂Cl·0.5H₂O. researchgate.net X-ray analysis of this compound revealed a rare example of a five-coordinate Mn(III) center with a square pyramidal geometry. researchgate.net In contrast, the reaction of Mn(II) acetate (B1210297) with three equivalents of DMHP yields Mn(DMHP)₃·12H₂O, which features a six-coordinate, high-spin Mn(III) ion in a distorted octahedral geometry, isostructural with analogous aluminum, gallium, and iron complexes. researchgate.net The absence of significant Jahn-Teller distortion in this high-spin d⁴ complex is noteworthy. researchgate.net

Manganese(II) complexes can exhibit even higher coordination numbers. Seven-coordinate Mn(II) complexes, often with a distorted pentagonal bipyramidal geometry, have been characterized. nih.govscirp.org While specific seven-coordinate Mn-HOPO examples are less common, the principles of high coordination numbers for Mn(II) are well-established. nih.gov The Mn-O and Mn-N bond lengths are crucial parameters. In Mn(DMHP)₂Cl·0.5H₂O, the average Mn–O(hydroxy) bond distance is surprisingly longer than the average Mn–O(carbonyl) distance, suggesting significant electron delocalization within the pyridinone rings. researchgate.net Typical Mn-O bond distances for hydrated Mn(II) ions in solution are around 2.16 Å for an octahedral configuration. slu.se

Interactive Table: Selected Bond Distances in Manganese Hydroxypyridinone and Related Complexes

| Compound | Metal Center | Coordination Geometry | Avg. Mn-O (carbonyl) (Å) | Avg. Mn-O (hydroxy) (Å) | Avg. Mn-Cl (Å) | Source |

| Mn(DMHP)₂Cl·0.5H₂O | Mn(III) | Square Pyramidal | 1.884 | 1.909 | 2.227 | researchgate.net |

| Mn(DMHP)₃·12H₂O | Mn(III) | Distorted Octahedral | 1.983 | 1.996 | N/A | researchgate.net |

| [Mn(ema)₂(H₂O)]₂·2H₂O | Mn(II) | Distorted Octahedral | 2.138 | 2.162 | N/A | researchgate.net |

Water molecules in these crystalline structures can exist in two distinct locations: either directly bonded to the manganese ion as a ligand within the primary coordination sphere, or as unbound water molecules of crystallization residing in the crystal lattice. fiveable.me This phenomenon is known as hydrate isomerism and can significantly influence the properties of the compound. fiveable.me

For example, in the dimeric complex [Mn(ema)₂(H₂O)]₂·2H₂O, one water molecule is directly coordinated to each Mn(II) center, while two other water molecules are found in the lattice. researchgate.net In Mn(DMHP)₃·12H₂O, the structure is extensively hydrated with twelve water molecules in the lattice per formula unit, none of which are directly coordinated to the Mn(III) ion. researchgate.net Conversely, in the crystal structure of Mn(NCS)₂(H₂O)₂, four water molecules are directly coordinated to the Mn²⁺ cation in a related tetrahydrate structure, Mn(NCS)₂(H₂O)₄. uni-kiel.de The positioning of these water molecules is critical, as coordinated water directly impacts the metal's coordination number and geometry, while lattice water primarily contributes to stabilizing the crystal structure through hydrogen bonding. cam.ac.uk

Solution-Phase Structural Characterization

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are necessary to understand the structure and dynamics of these complexes in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. However, its application to manganese complexes is complicated by the metal's electronic properties. Manganese can exist in various oxidation states, some of which are diamagnetic (e.g., Mn(-I), Mn(VII)) and some of which are paramagnetic (e.g., Mn(II), Mn(III)). huji.ac.il

For diamagnetic systems, standard NMR techniques can provide detailed structural information. However, hydroxypyridinone complexes are typically formed with paramagnetic Mn(II) (d⁵ configuration) or Mn(III) (d⁴ configuration). The presence of unpaired electrons in these paramagnetic centers dramatically affects the NMR spectrum. du.ac.in The interaction between the unpaired electrons and the nuclei leads to two primary effects:

Large Isotropic Shifts: Chemical shifts are spread over a much wider range, sometimes exceeding 200 ppm for protons, compared to diamagnetic compounds. gcwk.ac.in This "paramagnetic shift" has contributions from both contact (through-bond) and pseudocontact (through-space) interactions. du.ac.in

Signal Broadening: The rapid relaxation of the nuclear spins, induced by the paramagnetic center, causes significant broadening of the NMR signals. gcwk.ac.in For some complexes, particularly those with Mn(II) which has a slow electron relaxation rate, the lines can become so broad that they are unobservable with standard high-resolution NMR spectrometers. du.ac.ingcwk.ac.in

Despite these challenges, paramagnetic NMR can be a valuable tool. The large shifts can improve signal separation, and specialized 1D and 2D NMR techniques have been developed to characterize paramagnetic complexes in solution. nih.gov These methods can provide insight into the electronic structure and magnetic properties of the manganese-HOPO complexes, which are not accessible from studies on diamagnetic analogues. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the characterization of manganese complexes due to their paramagnetic nature, arising from unpaired electrons in the d-orbitals. ethernet.edu.et This method provides detailed insight into the electronic structure, oxidation state, and local coordination environment of the manganese center. escholarship.org For hydroxypyridinone (HOPO) hydrate manganese complexes, EPR spectroscopy is crucial for determining the spin state of the manganese ion, which is fundamental to understanding its chemical and physical properties.

Manganese can exist in various oxidation states (e.g., Mn(II), Mn(III), Mn(IV)), each possessing a distinct number of unpaired electrons and, consequently, a unique ground spin state (S). escholarship.orgrsc.org The EPR spectrum of a manganese complex is defined by several key parameters derived from the spin Hamiltonian, including the g-tensor, the zero-field splitting (ZFS) parameters (D and E), and the manganese hyperfine coupling constant (A). acs.orgarxiv.org

High-spin Mn(II) (d⁵ configuration) has a ground state of S = 5/2. Its EPR spectra are often characterized by a prominent six-line hyperfine pattern, resulting from the coupling of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). researchgate.net The precise g-value and hyperfine splitting are sensitive to the ligand environment.

High-spin Mn(III) (d⁴ configuration) is a non-Kramers ion with an integer spin ground state of S = 2. escholarship.orgrsc.org These complexes often exhibit large ZFS, which can render them "EPR silent" at conventional X-band frequencies. researchgate.net However, they can be effectively studied using high-frequency and -field EPR (HFEPR) or by observing specific transitions in parallel-mode EPR. acs.orgresearchgate.net The sign and magnitude of the axial ZFS parameter, D, are indicative of the specific Jahn-Teller distortion (axial elongation or compression) of the coordination geometry. acs.org For instance, a negative D value corresponds to an axial elongation. acs.org

The spin state of Mn(IV) (d³ configuration, S = 3/2) can also be readily determined by EPR. escholarship.org The analysis of EPR spectra, often through quantitative simulations, allows for the precise determination of these spin Hamiltonian parameters, which collectively define the spin state and electronic environment of the manganese ion within the HOPO hydrate complex. escholarship.orgcmu.edu

Table 1: Representative EPR Spin Hamiltonian Parameters for Manganese Ions This table presents typical parameters found in manganese complexes. Actual values for a specific HOPO hydrate manganese complex would depend on its precise structure and environment.

| Parameter | Mn(II) (S=5/2) | Mn(III) (S=2) | Mn(IV) (S=3/2) | Significance |

| g-tensor | Isotropic, g ≈ 2.00 | Anisotropic, g ≈ 2.00 | Anisotropic, g ≈ 2.00 | Reflects the interaction of the electron spin with the magnetic field; sensitive to orbital contributions. |

| D (cm⁻¹) | Small (typically < 1 cm⁻¹) | Large (e.g., -2 to -5 cm⁻¹) acs.orgresearchgate.net | Moderate | Axial zero-field splitting parameter; measures the splitting of spin levels in the absence of a magnetic field. |

| E/D | 0 to 1/3 | 0 to 1/3 | 0 to 1/3 | Rhombicity parameter; describes the deviation from axial symmetry. An E/D of 0 indicates pure axial symmetry. researchgate.net |

| A (MHz or cm⁻¹) | ~250-280 MHz | Variable, often anisotropic | ~200-220 MHz | Isotropic or anisotropic hyperfine coupling constant with the ⁵⁵Mn nucleus; provides information on the localization of the unpaired electron. |

Mass Spectrometry (ESI-MS) for Complex Stoichiometry and Solution Aggregation

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable analytical tool for elucidating the structure and behavior of coordination complexes, such as this compound, in solution. researchgate.net As a soft ionization technique, ESI-MS facilitates the transfer of intact, non-volatile, and thermally sensitive complex ions from a liquid phase into the gas phase for mass-to-charge (m/z) analysis. wiley-vch.dechromatographyonline.com This capability is particularly valuable for determining the stoichiometry of the complex—the precise metal-to-ligand ratio—and for identifying the presence of higher-order aggregates in solution. nih.govnih.gov

In a typical ESI-MS experiment, a solution of the manganese complex is sprayed through a charged capillary, creating a fine mist of charged droplets. chromatographyonline.comnih.gov As the solvent evaporates, the intact complex ions are released and guided into the mass analyzer. The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular weight inferred from the m/z value of a given peak allows for the unambiguous identification of the species' composition. wmich.edu

For a hypothetical complex of Mn²⁺ with a bidentate hydroxypyridinone ligand (L), ESI-MS can confirm the formation of the expected species, such as [Mn(L)₂ + H]⁺ or related ions. Furthermore, ESI-MS is highly effective at detecting aggregation phenomena. nih.gov The presence of dinuclear, trinuclear, or even tetranuclear species in solution can be identified by peaks corresponding to ions like [Mn₂(L)₃]⁺ or [Mn₄(L)₆]⁺. nih.govnih.govd-nb.info This information is critical for understanding the solution-state chemistry of the complex, as aggregation can significantly influence its properties and reactivity. The technique can distinguish between monomeric and polynuclear species, providing insights that complement solid-state structural data. nih.govnih.gov

Table 2: Hypothetical ESI-MS Data for a Manganese-Hydroxypyridinone (Mn-HOPO) System Assuming a hypothetical HOPO ligand (L) with a molecular weight of 125 g/mol and Manganese (⁵⁵Mn). The observed m/z values correspond to singly charged ions ([M+H]⁺ or [M]⁺).

| Observed m/z | Proposed Formula | Interpretation | Stoichiometry (Mn:L) |

| 305.0 | [Mn(L)₂]⁺ | Mononuclear complex | 1:2 |

| 430.0 | [Mn(L)₃]⁺ | Mononuclear complex (if coordination allows) | 1:3 |

| 485.0 | [Mn₂(L)₃]⁺ | Dinuclear aggregate | 2:3 |

| 610.0 | [Mn₂(L)₄]⁺ | Dinuclear aggregate | 2:4 |

| 665.0 | [Mn₃(L)₄]⁺ | Trinuclear aggregate | 3:4 |

Spectroscopic Probing of Electronic Structure and Coordination Environment

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For manganese-HOPO complexes, the spectra are typically characterized by both ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which are sensitive to the oxidation state and coordination geometry of the manganese center.

The interaction between the manganese ion's d-orbitals and the coordinating atoms of the HOPO and water ligands results in a splitting of the d-orbital energies, an effect described by Ligand Field Theory. kcl.ac.uk The magnitude of this splitting (Δ) is influenced by the nature of the ligands. Hydroxypyridinones are strong field ligands, leading to significant d-orbital splitting.

In Mn(II)-HOPO systems, which have a d⁵ electronic configuration, d-d transitions are spin-forbidden, resulting in very weak absorption bands and a characteristic pale pink color for many high-spin octahedral Mn(II) complexes, such as the hexaaquamanganese(II) ion. docbrown.info The absorption peaks for such complexes typically appear in the 300 nm to 600 nm range. docbrown.info However, the chelation by HOPO ligands can lead to distorted geometries that relax this selection rule, resulting in slightly more intense absorptions compared to purely octahedral complexes.

For Mn(III)-HOPO systems (d⁴ configuration), the d-d transitions are spin-allowed, leading to more intense absorption bands. The color of these complexes is typically reddish-brown. docbrown.info The energy of these electronic transitions is directly related to the ligand field strength; different HOPO derivatives can tune the electronic properties of the manganese center. uni-kiel.de The specific absorption maxima and extinction coefficients provide a fingerprint for the electronic environment of the manganese ion. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Mn(II) Complexes with Strong-Field Ligands

| Complex Type | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|---|

| Octahedral Mn(II) | ~530 | < 1 | 6A1g → 4T1g |

| Octahedral Mn(II) | ~400 | < 1 | 6A1g → 4T2g |

| Octahedral Mn(II) | ~360 | < 1 | 6A1g → 4Eg, 4A1g |

| Mn(III) Charge Transfer | 250-350 | > 1000 | LMCT (O → Mn) |

Note: Data are generalized for typical high-spin Mn(II) complexes with strong-field N,O-donor ligands analogous to HOPO systems. Exact values vary with the specific ligand and solvent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for examining the bonding within manganese-HOPO complexes. They provide direct information on the coordination of the hydroxypyridinone and water ligands and the nature of the manganese-oxygen bonds.

The IR and Raman spectra of manganese-HOPO complexes exhibit characteristic vibrational bands from both the HOPO ligand and any coordinated water molecules. Upon coordination to the manganese ion, the vibrational frequencies of the HOPO ligand are altered. For instance, the C=O stretching frequency of the pyridinone ring typically shifts to a lower wavenumber, indicating a weakening of the carbonyl bond due to the coordination of the oxygen atom to the manganese center. Similarly, changes in the C=C and C-N stretching modes within the aromatic ring are observed, reflecting the redistribution of electron density upon complexation.

Coordinated water molecules give rise to distinct vibrational modes, including O-H stretching and H-O-H bending vibrations. These are often broad in the IR spectrum. The presence and position of these bands can confirm the hydrated nature of the complex.

Table 2: Typical Vibrational Frequencies in HOPO Ligands and their Manganese Complexes

| Vibrational Mode | Typical Frequency Range (cm-1) - Free Ligand | Typical Frequency Range (cm-1) - Coordinated | Notes |

|---|---|---|---|

| O-H Stretch (Water) | N/A | 3200-3500 | Broad band indicating coordinated water. |

| C=O Stretch (HOPO) | 1620-1650 | 1590-1620 | Shifts to lower frequency upon Mn coordination. |

| C=C/C=N Ring Stretch (HOPO) | 1500-1600 | 1480-1580 | Frequencies shift due to electronic redistribution. |

| Mn-O Stretch | N/A | 400-650 | Observed in the low-frequency region. researchgate.net |

X-ray Absorption Spectroscopy (XAS): K-edge and EXAFS Studies

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the electronic and local geometric structure of the absorbing atom. For manganese-HOPO complexes, Mn K-edge XAS is used to determine the oxidation state and coordination environment of the manganese center with high accuracy. nih.gov The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govillinois.edu

The XANES region of the spectrum, which includes the pre-edge and the rising absorption edge, is highly sensitive to the oxidation state and coordination symmetry of the manganese atom. illinois.edumdpi.com The energy of the K-edge absorption feature shifts to higher values as the formal oxidation state of manganese increases. nih.govanl.gov For example, the K-edge of a Mn(III) complex will be at a higher energy than that of a Mn(II) complex. This provides a reliable method for determining the average oxidation state of manganese in a sample. rsc.org

The pre-edge feature, a small peak located about 15-20 eV before the main edge, arises from 1s to 3d electronic transitions. anl.govaps.org The intensity of this peak is correlated with the coordination geometry; complexes lacking a center of symmetry (e.g., tetrahedral) exhibit a more intense pre-edge peak due to increased 3d-4p mixing, whereas centrosymmetric complexes (e.g., octahedral) have a much weaker pre-edge feature. nih.govanl.gov

The EXAFS region, extending several hundred eV past the edge, contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS can determine the type of neighboring atoms, their distance from the manganese center, and their coordination number. nih.govnih.gov This allows for the precise measurement of Mn-O and Mn-N bond lengths (typically with an accuracy of ~0.02 Å) and the determination of the number of coordinating oxygen and nitrogen atoms in the first coordination sphere. nih.gov

Table 3: Correlation of Mn K-edge XANES Features with Oxidation State and Geometry

| Oxidation State | Typical K-edge Position (eV) | Pre-edge Intensity | Coordination Geometry Effect |

|---|---|---|---|

| Mn(II) | ~6548 | Low | Weak for octahedral, stronger for tetrahedral. |

| Mn(III) | ~6550 | Low to Medium | Sensitive to Jahn-Teller distortions. |

| Mn(IV) | ~6552 | Medium to High | Intensity increases with decreasing Mn-O bond length. nih.gov |

Note: Edge positions are approximate and vary based on the specific ligand environment and calibration. nih.gov

Table 4: Typical Manganese-Ligand Bond Lengths from EXAFS Analysis

| Bond Type | Typical Distance (Å) | Associated Complex Type |

|---|---|---|

| Mn(IV)-O (oxo) | 1.71 | Oxomanganese(IV) adducts. nih.gov |

| Mn(IV)-O (hydroxo) | 1.84 | Hydroxomanganese(IV) adducts. nih.gov |

| Mn(II)-N/O | 2.15-2.30 | Six- or seven-coordinate Mn(II) complexes. nih.gov |

| Mn(IV)-N | 2.11 | Macrocyclic Mn(IV) complexes. nih.gov |

Probing Mn-O and Mn-N Bond Distances in Hydrate (B1144303) Complexes

The precise determination of manganese-oxygen (Mn-O) and manganese-nitrogen (Mn-N) bond distances within the coordination sphere of manganese complexes is crucial for understanding their stability, reactivity, and electronic structure. Spectroscopic techniques, particularly X-ray absorption spectroscopy (XAS) and single-crystal X-ray diffraction, provide direct probes of these metric parameters. While detailed structural data specifically for a "HOPO hydrate manganese" complex are not extensively detailed in the cited literature, analysis of closely related analogues, such as Mn(II) complexes with hydroxypyridinone (HOPO) derivatives and hydrated Mn(II) ions, offers significant insight into the expected coordination environment.

Research Findings from Analogous Complexes

Studies on manganese(II) complexes incorporating HOPO-type ligands reveal characteristic Mn-O bond lengths. For instance, in a manganese(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complex with two 3-hydroxypyridin-2-one (B1229133) (hpyon) ligands, [Mn(tfpb)2(hpyon)2], the manganese center is octahedrally coordinated. The Mn-O bond distances from the chelating tfpb ligands were determined to be 2.1132(10) Å and 2.1558(10) Å semanticscholar.org. In this specific complex, the 3-hydroxypyridin-2-one ligand coordinates through its oxygen atoms.

Data from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on the hydrated manganese(II) ion in aqueous solution provides a direct measurement of Mn-O bond distances to water ligands. These studies show an octahedral configuration for the solvated Mn(II) ion with a mean Mn-O bond distance of 2.165(3) Å slu.se. This value is a fundamental benchmark for the bond length between Mn(II) and coordinated water molecules in a hydrate complex.

To understand the potential Mn-N bond distances in a HOPO hydrate complex, other Mn(II) complexes with nitrogen-containing heterocyclic ligands can be examined. For example, a novel manganese(II) complex with nicotinoyl-glycine features an octahedrally coordinated manganese ion. In this structure, the axial positions are occupied by two nitrogen atoms from the nicotinoyl-glycine ligands, while the equatorial plane is composed of four oxygen atoms from coordinated water molecules mdpi.com. The specific bond lengths in this hydrated complex provide a valuable reference for Mn-N and Mn-O(water) interactions.

The table below summarizes key bond distances determined in these relevant manganese(II) complexes.

Interactive Data Table: Bond Distances in Relevant Mn(II) Complexes

| Complex | Bond Type | Bond Distance (Å) | Method | Reference |

|---|---|---|---|---|

| [Mn(tfpb)2(hpyon)2] | Mn-O | 2.1132(10) | X-ray Diffraction | semanticscholar.org |

| [Mn(tfpb)2(hpyon)2] | Mn-O | 2.1558(10) | X-ray Diffraction | semanticscholar.org |

| Hydrated Mn(II) ion | Mn-O (water) | 2.165(3) | EXAFS | slu.se |

| Mn(II)-nicotinoyl-glycine Complex | Mn-N | Data from source | X-ray Diffraction | mdpi.com |

| Mn(II)-nicotinoyl-glycine Complex | Mn-O (water) | Data from source | X-ray Diffraction | mdpi.com |

Computational Chemistry for Mechanistic and Electronic Insights

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting and rationalizing the geometric and electronic properties of HOPO hydrate (B1144303) manganese complexes.

Table 1: Representative DFT-Calculated Structural Parameters for a Hypothetical [Mn(II)(HOPO)₂(H₂O)₂] Complex

| Parameter | Predicted Value (Å) |

| Mn-O (HOPO) | 2.15 |

| Mn-O (H₂O) | 2.20 |

| O-Mn-O (cis, HOPO) | 90.5° |

| O-Mn-O (trans, H₂O) | 178.0° |

The electronic properties of HOPO hydrate manganese complexes are governed by the arrangement of electrons in their molecular orbitals (MOs). DFT calculations provide a detailed picture of the MO energy levels and their compositions, revealing the nature of the frontier orbitals (HOMO and LUMO) which are crucial for understanding the complex's reactivity and spectroscopic properties.

Manganese complexes are known for their ability to exist in multiple spin states (e.g., high-spin, low-spin, intermediate-spin). The energy difference between these states is often small, making their experimental determination challenging. DFT calculations are particularly valuable in predicting the ground spin state and the relative energies of other spin states. researchgate.net The choice of the DFT functional can significantly influence the predicted spin-state energetics. nih.gov For a d⁵ Mn(II) center in an octahedral environment, a high-spin (S=5/2) ground state is typically expected, and DFT can confirm this by comparing the energies of different spin multiplicities.

DFT provides powerful tools to analyze the nature of the chemical bonds within a molecule. For this compound, this includes quantifying the covalent and ionic character of the manganese-HOPO and manganese-water bonds. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to understand charge distribution and orbital interactions between the metal center and the ligands.

Mechanistic Pathway Investigations through Transition State Calculations

Beyond static properties, DFT is a powerful tool for exploring the reaction mechanisms of this compound complexes. By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

Ligand exchange reactions, where a coordinated ligand is replaced by another, are fundamental to the chemistry of coordination complexes. crunchchemistry.co.uklibretexts.orglibretexts.org DFT calculations can elucidate the mechanism of such processes, for example, the exchange of a coordinated water molecule with a ligand from the surrounding solution. By locating the transition state for the exchange process, the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate. These calculations can distinguish between associative, dissociative, and interchange mechanisms.

Similarly, DFT can be used to study the mechanisms of redox reactions involving the manganese center. researchgate.net By calculating the structures and energies of the complex in different oxidation states, it is possible to determine the feasibility of electron transfer processes and to identify any accompanying structural changes.

Table 2: Illustrative Energetics for a Water Ligand Exchange Reaction in a this compound Complex from DFT Calculations

| Species | Relative Energy (kcal/mol) |

| Reactant: [Mn(HOPO)₂(H₂O)₂] + H₂O' | 0.0 |

| Transition State | +10.5 |

| Product: [Mn(HOPO)₂(H₂O)(H₂O')] + H₂O | 0.0 |

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred. nih.govrsc.org In the context of this compound, PCET pathways can be particularly relevant, especially when considering the deprotonation of a coordinated water molecule to form a hydroxo (Mn-OH) or an oxo (Mn-O) species, coupled with a change in the manganese oxidation state.

DFT calculations can be used to determine the thermodynamics of these PCET reactions by calculating the energies of the different protonation and oxidation states. This allows for the determination of parameters such as bond dissociation free energies (BDFEs) and pKa values, which are critical for understanding the reactivity of these species in processes like substrate oxidation. nih.gov For instance, DFT can predict how the redox potential of the manganese center is influenced by the protonation state of a coordinated water ligand.

Influence of Hydrate Water on Reaction Energetics and Pathways

The presence of water molecules directly coordinated to a manganese center, forming a hydrate complex, profoundly influences the energetics and pathways of chemical reactions. The immediate solvation environment plays a direct role in controlling the composition and energy levels of the frontier molecular orbitals in reactive transition metal complexes. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these effects.

DFT calculations have been employed to understand the activation of water molecules coordinated to a manganese center. For instance, studies on the electrochemical oxidation of a Mn(II)-aquo complex to a Mn(III)-oxyl species show a gradual shortening of the Mn–O bond. nih.gov This structural change, corroborated by EXAFS data, reflects a significant alteration in the electronic structure and reactivity of the complex, which is computationally modeled to understand the reaction energetics. The transformation from a Mn(II)-OH2 to a Mn(III)-OH and ultimately to a Mn(III)-oxyl species involves proton-coupled electron transfer events, where the coordinated water molecule is deprotonated. nih.gov The energetics of these deprotonation and oxidation steps are critically dependent on the interaction between the manganese ion and the water ligand. nih.gov

The following table summarizes bond length changes during the oxidation of a manganese-aquo complex, providing insight into the influence of the hydrate water ligand on the complex's electronic structure and reactivity. nih.gov

| Manganese Complex State | Average Mn-O Bond Distance (Å) |

| [Mn(II)(OH₂)]²⁺ | ~2.1 |

| [Mn(III)(OH)]²⁺ | ~1.9 |

| [Mn(III)(O)]⁺ | <1.9 |

This table illustrates the shortening of the manganese-oxygen bond as the complex is oxidized and the coordinated water molecule is deprotonated, as determined by EXAFS and supported by DFT calculations. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Hydrate Complexes

Molecular Dynamics (MD) simulations provide critical insights into the dynamic behavior of manganese hydrate complexes, revealing details about the structure and stability of the hydration shells that are often inaccessible through experimental means alone. These simulations model the motion of atoms over time, allowing for the characterization of coordination numbers, bond distances, angular distributions, and the residence times of water molecules in the vicinity of the metal ion. acs.org

Classical MD simulations, combined with mixed quantum mechanical/molecular mechanical (QM/MM) methods, have been used to study the hydration structure of the Mn(II) ion. Such studies have demonstrated that many-body effects are crucial for an accurate description of the hydrated Mn(II) ion, with QM/MM-MD simulation results showing better agreement with experimental values. acs.org For instance, ab initio MD simulations of manganese porphine in liquid water revealed that the Mn(II) ion strongly binds to a single water molecule, with a significant displacement out of the porphine plane. aip.org In contrast, the Mn(III) ion in the same porphine framework was found to form a stable complex with two water molecules, with residence times exceeding several picoseconds. aip.org

MD simulations have also been applied to understand water behavior in more complex systems, such as layered manganese oxides. In K⁺-intercalated birnessite, MD simulations showed that a single monolayer of water is an energetically favorable hydration state. acs.org This monolayer is stabilized by interactions between potassium ions and water, as well as direct interactions between water and the birnessite surface, with negligible water-water interactions. acs.org These simulations can quantify the number of water molecules per unit cell and describe their arrangement and dynamic interactions within the material's interlayer spaces. acs.org

The data below, derived from various simulation studies, highlights the detailed structural and dynamic information obtainable from MD simulations of manganese hydrate complexes.

| System | Simulation Method | Key Finding |

| Hydrated Mn(II) ion | QM/MM-MD | Many-body effects are important for accurately describing the hydration structure. acs.org |

| Mn(II) Porphine in water | Ab initio MD | Mn(II) ion binds strongly to a single H₂O molecule. aip.org |

| Mn(III) Porphine in water | Ab initio MD | Forms a stable complex with two H₂O molecules; residence times > 10 ps. aip.org |

| K⁺-birnessite | Classical MD | Energetically favorable state is a single monolayer of water, with 1.33 H₂O molecules per unit cell. acs.org |

This table summarizes key findings from molecular dynamics simulations on different manganese hydrate systems, illustrating the power of these computational techniques to probe dynamic behavior at the molecular level.

Reactivity and Catalytic Functions of Manganese Hydroxypyridinone Complexes

Redox Chemistry and Oxidation State Interconversions

The reactivity of manganese hydroxypyridinone (HOPO) complexes is fundamentally governed by the versatile redox chemistry of the manganese center. The metal can readily shuttle between multiple oxidation states, most commonly Mn(II), Mn(III), and higher-valent states like Mn(IV) and Mn(V). This capacity for oxidation state interconversion is central to the catalytic functions of these complexes, particularly in reactions involving electron transfer, hydrogen atom transfer (HAT), and oxygen atom transfer (OAT). The electronic properties of the hydroxypyridinone ligand play a crucial role in modulating the redox potentials of the manganese center, thereby fine-tuning its reactivity.

Electrochemical Characterization (e.g., Cyclic Voltammetry) of Mn(II)/Mn(III) Redox Couples

Electrochemical methods, especially cyclic voltammetry (CV), are indispensable for characterizing the redox properties of manganese complexes. These studies provide critical data on the potentials at which Mn(II)/Mn(III) and other redox transitions occur. While specific CV data for a wide range of Mn-HOPO complexes are not extensively documented in publicly available literature, the behavior of manganese complexes with structurally related nitrogen- and oxygen-donor ligands, such as polypyridyl and aminopyridyl ligands, offers significant insight into the expected electrochemical properties.

For many manganese complexes, the Mn(II)/Mn(III) couple exhibits quasi-reversible or irreversible behavior in cyclic voltammetry, characterized by a significant separation between the anodic and cathodic peak potentials (ΔEp). mdpi.commdpi.com This irreversibility often suggests that the electron transfer process is accompanied by structural rearrangements or changes in the coordination sphere of the manganese ion. mdpi.com

For instance, studies on tris(polypyridine)manganese(II) complexes show that increased scan rates in CV lead to higher peak oxidation potentials and larger ΔEp values for the Mn(II)/Mn(III) redox event. mdpi.com Similarly, manganese complexes with pyridinophane ligands have been shown to display catalytic waves in their cyclic voltammograms, indicating their participation in electrocatalytic processes like water oxidation. acs.org The potential of the Mn(II)/Mn(III) redox couple is highly sensitive to the nature of the ligand, with more electron-donating ligands generally leading to lower, more accessible oxidation potentials.

Table 1: Illustrative Electrochemical Data for Manganese Complexes with N-donor Ligands

| Complex/System | Redox Couple | Potential (V vs. reference) | Technique | Notes | Reference |

|---|---|---|---|---|---|

| [Mn(4-CH3-phen)2(H2O)2]2+ | Mn(II)/Mn(III) | ΔEp = 140-380 mV | CV | Quasi-reversible to irreversible behavior observed. | mdpi.com |

| (Py2NtBu2)Mn2+ | Mn(II) → Mn(III) + e- | Catalytic wave for water oxidation | CV | Observed in basic solution (pH 12.2). | acs.org |

| [(dpaq)MnIII(OH)]+ | Mn(III)/Mn(IV) | Epa ≈ 1.45 V vs. NHE | CV/Spectroelectrochemistry | Proton-coupled electron transfer (PCET) to form Mn(IV)=O. | chemrxiv.orgrsc.org |

Note: The data presented are for manganese complexes with related N-donor ligands to illustrate typical electrochemical behavior, as specific data for "HOPO hydrate (B1144303) manganese" is limited.

Generation and Reactivity of High-Valent Manganese-Oxo and Hydroxido Intermediates

A key feature of manganese chemistry is the generation of highly reactive high-valent manganese-oxo (Mn=O) and manganese-hydroxido (Mn-OH) species. These intermediates are implicated as the primary oxidants in a wide range of enzymatic and synthetic catalytic reactions. nsf.govnih.gov They are typically formed through the oxidation of lower-valent Mn(II) or Mn(III) precursors.

For example, a manganese(III)-hydroxido complex, such as [(dpaq)MnIII(OH)]+, can undergo a proton-coupled electron transfer (PCET) process upon electrochemical oxidation to form a stable manganese(IV)-oxo species, [(dpaq)MnIV(O)]+. chemrxiv.orgrsc.org This transformation can also be achieved chemically using terminal oxidants like iodosylbenzene (PhIO). osti.gov Further oxidation, often electrochemically, can generate even higher-valent Mn(V)-oxo and formally Mn(VI)-oxo transients. chemrxiv.orgrsc.org

These high-valent species exhibit potent reactivity. Manganese(IV)-hydroxido complexes have been shown to be competent intermediates in hydrogen atom transfer (HAT) reactions. nih.gov For instance, the complex MnIV(OH)(ttppc) reacts rapidly with phenol (B47542) derivatives, abstracting a hydrogen atom to form a Mn(III)-aqua species and a phenoxyl radical. nih.gov

Manganese(IV)-oxo and Manganese(V)-oxo complexes are powerful oxidants capable of performing both oxygen atom transfer (OAT) and hydrogen atom transfer (HAT). nih.govnih.govnih.gov The reactivity of these species can be modulated by the ligand framework and the presence of Lewis or Brønsted acids, which can bind to the oxo group and enhance its electrophilicity. osti.govnih.gov For example, the reaction of a Mn(V)-oxo porphyrinoid complex with the Lewis acid B(C6F5)3 was found to stabilize the Mn(IV)(O)(π-radical cation) valence tautomer, which exhibited dramatically increased rates of HAT from phenols. nih.gov

The reactivity of these intermediates is crucial for understanding their role in catalysis:

Hydrogen Atom Transfer (HAT): High-valent Mn-oxo and Mn-hydroxido species can abstract H-atoms from strong C-H and O-H bonds, a key step in the oxidation of hydrocarbons and alcohols. nih.govmdpi.comnih.gov

Oxygen Atom Transfer (OAT): Mn(IV)-oxo and Mn(V)-oxo complexes can transfer their oxygen atom to substrates like thioanisoles and phosphines, yielding sulfoxides and phosphine (B1218219) oxides, respectively. nih.govnih.gov

Exploration of Catalytic Activity in Organic Transformations

The rich redox chemistry of manganese complexes, particularly their ability to access high-valent states and mediate multi-electron transfers, makes them attractive catalysts for a variety of organic transformations. While catalysis by manganese-HOPO complexes is an emerging field, research on manganese complexes with other ligand systems, especially those featuring nitrogen and oxygen donors, has established manganese as a versatile, earth-abundant alternative to precious metal catalysts.

Hydrogenation and Dehydrogenation Reactions

Manganese complexes have proven effective in catalyzing both hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis. These transformations often proceed via "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then participates in a subsequent reaction before the hydrogen is returned in a final reduction step. nih.gov

Well-defined Mn(I) pincer complexes are particularly active for the hydrogenation of polar bonds, including C=O in ketones and esters, and C=N bonds. nih.govtuwien.at The mechanism often involves metal-ligand cooperation, where both the manganese center and a functional group on the ligand participate in the activation of H2.

In the reverse reaction, acceptorless dehydrogenation of alcohols can be catalyzed by manganese complexes, producing aldehydes, ketones, or imines (in the presence of amines) with the liberation of H2 gas. researchgate.net For example, manganese(III) salen and porphyrin complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form imines. The proposed mechanism involves the formation of a manganese(III) alkoxide, which releases an aldehyde and forms a manganese(III) hydride. The hydride then reacts with another molecule of alcohol to release H2 and regenerate the active catalyst. researchgate.net

Table 2: Examples of Manganese-Catalyzed Hydrogenation and Dehydrogenation Reactions

| Catalyst Type | Reaction Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Mn(I) PNP Pincer Complex | Hydrogenation | Ketones, Esters | Alcohols | Enantioselective reduction possible with chiral ligands. | nih.gov |

| Mn(III) Salen Complex | Acceptorless Dehydrogenation | Alcohols + Amines | Imines | Liberates H2 gas as the only byproduct. | researchgate.net |

| Mn(I) Pincer Complex | Deoxygenation of Alcohols | Primary Alcohols | Alkanes | Proceeds via dehydrogenation/Wolff-Kishner reduction sequence. | drugmoneyart.com |

C-H Bond Activation and Oxygen Atom Transfer Reactions

The ability of manganese complexes to activate C-H bonds and perform oxygen atom transfer is directly linked to the high-valent Mn-oxo and Mn-hydroxido intermediates discussed previously. Manganese-catalyzed C-H activation has become a powerful tool for the step-economical functionalization of organic molecules, avoiding the need for pre-functionalized substrates. ucc.iersc.orgbohrium.comrsc.org

These reactions often operate through a chelation-assisted, redox-neutral Mn(I) cycle or via radical-based pathways involving high-valent intermediates. bohrium.com For example, Mn(I) catalysts can direct the allylation of arenes using an imine directing group. ucc.ie

In oxidative C-H functionalization, high-valent manganese species are key. Manganese porphyrin catalysts can perform C-H fluorination. nih.gov More commonly, Mn(II) complexes with aminopyridine ligands, in the presence of H2O2 and a carboxylic acid, are highly efficient catalysts for the selective oxidation of C-H bonds to alcohols. mdpi.com The active oxidant is believed to be a high-valent Mn-oxo species, which performs HAT from the substrate C-H bond, followed by radical rebound. nih.govepa.gov

Oxygen atom transfer (OAT) reactions showcase the ability of Mn(V)-oxo and Mn(IV)-oxo complexes to act as electrophilic oxidants. nih.govmanchester.ac.uk They can efficiently oxidize substrates like thioanisole (B89551) to methyl phenyl sulfoxide. nih.gov Hammett analysis of reactions with para-substituted thioanisoles often yields large negative ρ values, indicating the buildup of positive charge on the sulfur atom in the transition state, consistent with an electrophilic attack by the Mn-oxo unit. nih.govrsc.org

Table 3: Research Findings in Mn-Catalyzed C-H Activation and OAT

| Catalyst/System | Reaction | Mechanism/Key Intermediate | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| [MnIV(O)(N4py)]2+ | Sulfoxidation (OAT) | Single-step OAT | Thioanisole | Methyl phenyl sulfoxide | nih.govrsc.org |

| MnIV(OH)(ttppc) | Phenol Oxidation (HAT) | Hydrogen Atom Transfer | 2,4-Di-tert-butylphenol | Bis(phenol) dimer | nih.gov |

| Mn(II)/H2O2/Carboxylic Acid | C-H Oxygenation | High-valent Mn-oxo | Alkanes | Alcohols | mdpi.com |

| Mn(III) NHC Complex/tBuOOH | Alcohol Oxidation | Mn(V)-oxo via HAT | 1-Phenylethanol | Acetophenone | nih.gov |

C-C and C-N Bond Formation Reactions

Manganese catalysis has also been successfully applied to the formation of C-C and C-N bonds, often utilizing the environmentally benign "borrowing hydrogen" strategy with alcohols as alkylating agents. nih.gov This methodology is highly atom-economical, producing water as the primary byproduct.

For C-N bond formation , Mn(I) complexes bearing pincer ligands can catalyze the N-alkylation of amines using alcohols. nih.gov The catalytic cycle typically involves:

Dehydrogenation of the alcohol to an aldehyde by the Mn catalyst.

Condensation of the in situ-generated aldehyde with an amine to form an imine.

Reduction of the imine by the Mn-hydride species formed in the first step to yield the alkylated amine and regenerate the catalyst.

For C-C bond formation , similar principles apply. The α-alkylation of ketones, nitriles, and other pronucleophiles can be achieved using primary alcohols as the alkyl source. nih.gov An in situ-generated manganese catalyst can dehydrogenate the alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation with the enolate of the ketone. The resulting α,β-unsaturated ketone is subsequently hydrogenated by the manganese hydride to afford the final α-alkylated product. nih.gov

Beyond borrowing hydrogen, manganese has been used in other cross-coupling reactions. For example, manganese(II) salts can catalyze dehydrogenative annulation reactions for the synthesis of quinolines, involving C-C bond formation. rsc.org

Table 4: Examples of Manganese-Catalyzed Bond Formation Reactions

| Reaction Type | Catalyst System | Mechanism | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation of Amines | PN3P-Mn Complex | Borrowing Hydrogen | Amine + Alcohol | Alkylated Amine | nih.gov |

| α-Alkylation of Ketones | Mn(CO)5Br / Ligand | Borrowing Hydrogen | Ketone + Alcohol | α-Alkylated Ketone | nih.gov |

| α-Alkylation of Nitriles | Mn(CO)5Br | Borrowing Hydrogen | Nitrile + Alcohol | α-Alkylated Nitrile | nih.gov |

| Dehydrogenative Annulation | Mn(OAc)2 | Dehydrogenative C-C coupling | Aniline + Alkyne | Quinoline | rsc.org |

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| HOPO | Hydroxypyridinone |

| CV | Cyclic Voltammetry |

| phen | 1,10-Phenanthroline |

| dpaq | 2-[bis(pyridin-2-ylmethyl)]amino-N-quinolin-8-yl-acetamidate |

| ttppc | 5,10,15-tris(pentafluorophenyl)corrolato |

| B(C6F5)3 | Tris(pentafluorophenyl)borane |

| Salen | N,N'-Bis(salicylidene)ethylenediamine dianion |

| N4py | N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridylmethyl)amine |

| tBuOOH / TBHP | tert-Butyl hydroperoxide |

| PhIO | Iodosylbenzene |

| Mn(OAc)2 | Manganese(II) acetate (B1210297) |

| Mn(CO)5Br | Pentacarbonylmanganese(I) bromide |

Dioxygen Activation and Water Oxidation Catalysis

Manganese hydroxypyridinone complexes are subjects of research interest for their potential role in catalyzing key redox processes, including the activation of molecular oxygen (dioxygen) and the oxidation of water. These reactions are fundamental to various biological and industrial processes, from cellular respiration to the production of solar fuels. The catalytic prowess of manganese complexes in these transformations is often attributed to the metal's ability to exist in multiple stable oxidation states (from +2 to +7), allowing it to mediate the multi-electron transfers required for these reactions.

While extensive research has been conducted on various manganese complexes, the specific catalytic activity of HOPO hydrate manganese in dioxygen activation and water oxidation is an emerging area of investigation. However, insights can be drawn from related manganese complexes featuring pyridinophane or corrole (B1231805) ligands. For instance, manganese(III) corrole complexes have been shown to activate dioxygen in the presence of a base and a hydrogen donor, leading to the formation of high-valent manganese-oxo species, which are potent oxidizing agents. Density Functional Theory (DFT) studies suggest that an axial hydroxide (B78521) ligand can facilitate the binding of dioxygen to the manganese center, forming a manganese(IV)-superoxo species as a key intermediate. This process is often the rate-limiting step in the catalytic cycle.

In the context of water oxidation, certain manganese complexes, such as those with pyridinophane ligands, have demonstrated electrocatalytic activity. The process typically involves the formation of a high-valent manganese-oxo or manganese-hydroxo species that is capable of oxidizing water. The catalytic cycle is complex and often involves proton-coupled electron transfer steps. The efficiency and stability of these catalysts are critical areas of study, with research focusing on ligand design to prevent catalyst degradation and improve turnover numbers. While direct experimental data on this compound for water oxidation is limited, the principles derived from these related systems provide a framework for understanding its potential catalytic behavior.

Hydrogen Peroxide Disproportionation Activity

Manganese complexes, including those with hydroxypyridinone-like ligands, are known to exhibit catalase-like activity, catalyzing the disproportionation of hydrogen peroxide (H₂O₂) into water and molecular oxygen. This activity is significant as H₂O₂ is a reactive oxygen species that can be detrimental to biological systems and industrial processes if not controlled.

The catalytic cycle for H₂O₂ disproportionation by manganese complexes generally involves the cycling of the manganese center between different oxidation states. For instance, a manganese(II) complex can be oxidized by H₂O₂ to a higher oxidation state, such as manganese(III) or manganese(IV), with the concomitant reduction of H₂O₂. The oxidized manganese species then reacts with a second molecule of H₂O₂, oxidizing it to O₂ while being reduced back to its initial oxidation state, thus completing the catalytic cycle.

The efficiency of this process is influenced by several factors, including the coordination environment of the manganese ion, the pH of the solution, and the presence of co-reagents. For example, in some systems, the presence of bicarbonate has been shown to significantly enhance the catalase-like activity of Mn(II) by forming a catalytically active complex. The rate of disproportionation is often dependent on the concentrations of both the manganese catalyst and hydrogen peroxide.

Kinetic studies of manganese complexes with pyridinophane ligands have revealed induction periods in the catalytic reaction, suggesting the formation of an active hydroperoxo intermediate. Spectroscopic investigations under turnover conditions have helped to identify the resting state of the catalyst, which in some cases is a mononuclear Mn(II) complex. The robustness of these catalysts is a key performance metric, with some systems achieving very high turnover numbers in aqueous solutions.

Mechanistic Investigations of Catalytic Cycles (Experimental and Computational)

Understanding the detailed mechanisms of catalytic cycles is crucial for the rational design of more efficient and robust manganese hydroxypyridinone catalysts. A combination of experimental techniques and computational modeling is employed to elucidate the intricate steps involved in these reactions.

Experimental Approaches:

Experimental investigations into the catalytic cycles of manganese complexes often involve a suite of spectroscopic and electrochemical methods.

UV-visible and EPR Spectroscopy: These techniques are used to monitor changes in the oxidation state and coordination environment of the manganese center during the catalytic reaction. The formation of key intermediates, such as manganese-oxo or manganese-peroxo species, can often be detected and characterized.

Electrochemistry: Cyclic voltammetry and other electrochemical methods are employed to probe the redox potentials of the manganese complexes and to study the kinetics of electron transfer steps in the catalytic cycle.

For instance, in the study of H₂O₂ disproportionation by manganese macrocyclic complexes, UV-visible spectroscopy has been instrumental in identifying both monomeric and dimeric manganese species as intermediates.

Computational Approaches:

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of manganese-catalyzed reactions at a molecular level.

Reaction Pathway Elucidation: DFT calculations can be used to map out the potential energy surface of a catalytic reaction, identifying the structures of intermediates and transition states. This allows for the determination of the most likely reaction pathway.

Spectroscopic Parameter Prediction: DFT can also be used to calculate spectroscopic properties (e.g., EPR parameters, vibrational frequencies) of proposed intermediates, which can then be compared with experimental data for validation.

For example, DFT studies on dioxygen activation by manganese corrole complexes have revealed the crucial role of an axial hydroxide ligand in facilitating O₂ binding and have identified the hydrogen atom abstraction step as the rate-limiting part of the process. Similarly, computational studies on manganese-catalyzed C-H activation have helped to understand the factors that control the selectivity between hydroxylation and desaturation pathways by analyzing the electronic structure of the active manganese-oxo species.

By combining experimental observations with computational modeling, a comprehensive understanding of the catalytic cycles of manganese hydroxypyridinone complexes can be achieved, paving the way for the development of next-generation catalysts for a variety of important chemical transformations.

Supramolecular Architectures and Self Assembly of Hydroxypyridinone Manganese Systems

Design Principles for Self-Assembled Manganese-HOPO Structures

The formation of discrete, high-symmetry coordination polygons and polyhedra or extended network structures from manganese ions and HOPO-based ligands is directed by a set of fundamental design principles. These principles are rooted in the strategic combination of covalent and non-covalent interactions, as well as the geometric and electronic properties of the constituent components.

Non-covalent interactions are the primary driving forces in the self-assembly of manganese-HOPO supramolecular structures. purdue.edu While the coordination of the HOPO ligand to the manganese center forms the primary structure, weaker interactions dictate the arrangement of these complexes into larger architectures.